N6-Methyladenosine-13C is derived from adenosine, a fundamental component of nucleic acids. The classification of this compound falls within the broader category of modified nucleosides, specifically as a methylated derivative of adenosine. Its presence has been identified across various organisms, including mammals, plants, and some viruses, highlighting its evolutionary significance in cellular functions.
The synthesis of N6-Methyladenosine-13C typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale and efficiency using automated synthesizers and high-performance liquid chromatography for purification .
The molecular formula for N6-Methyladenosine-13C is , with a molecular weight of 282.26 g/mol. The IUPAC name is (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((C)methylamino)purin-9-yl]oxolane-3,4-diol. The InChI Key for this compound is VQAYFKKCNSOZKM-KGEFGKJUSA-N, which provides a unique identifier for chemical substances.
The structural representation reveals that N6-Methyladenosine-13C consists of a ribose sugar moiety linked to a purine base (adenine), with a methyl group attached to the nitrogen at position six .
N6-Methyladenosine-13C can undergo various chemical reactions:
Common reagents for these reactions include:
N6-Methyladenosine-13C modifies RNA molecules by adding a methyl group to the N6 position of adenosine residues within RNA strands. This modification affects several aspects of RNA biology:
N6-Methyladenosine-13C exhibits several notable physical properties:
Chemical properties include its ability to participate in nucleophilic substitution reactions due to its reactive methyl group at the N6 position .
N6-Methyladenosine-13C has significant applications in various scientific fields:
Research continues to explore its potential implications in cancer biology, viral infections, and other areas where RNA modifications play critical roles .
N6-Methyladenosine (m6A) represents the most abundant internal mRNA modification in eukaryotes, dynamically regulating RNA metabolism through a sophisticated interplay of writer, eraser, and reader proteins. The introduction of stable isotope-labeled m6A (N6-Methyladenosine-¹³C) provides unprecedented precision in dissecting this regulatory network. The methyltransferase complex (writer), composed of core components METTL3-METTL14 and auxiliary proteins (WTAP, VIRMA, RBM15), catalyzes m6A formation using S-adenosylmethionine (SAM) as the methyl donor [1] [7]. Structural studies reveal that METTL3 contains the catalytic site, while METTL14 stabilizes RNA binding and enhances complex activity. The demethylases (erasers) FTO and ALKBH5 oxidatively remove the methyl group, rendering m6A modification reversible in response to cellular signals [7] [9].
N6-Methyladenosine-¹³C enables quantitative tracking of protein-RNA interactions through isotope-enhanced binding assays. When incorporated into RNA probes, it permits discrimination of specific reader protein binding (e.g., YTH domain proteins, HNRNPs) versus non-specific interactions. YTHDF proteins recognize ¹³C-m6A-modified transcripts and mediate downstream effects: YTHDF1 promotes translation initiation via eIF3 interaction, while YTHDF2 accelerates mRNA decay by recruiting CCR4-NOT deadenylase [1] [7]. The isotope label eliminates background noise in pulldown assays, revealing context-dependent reader functions previously obscured by methodological limitations.
Table 1: Core m6A Regulatory Machinery Profiled Using N6-Methyladenosine-¹³C
Regulator Class | Key Components | Function Validated with ¹³C-m6A |
---|---|---|
Writers | METTL3-METTL14 heterodimer, WTAP, VIRMA | Catalytic efficiency measurements, complex assembly kinetics |
Erasers | FTO, ALKBH5 | Demethylation rates, substrate specificity profiling |
Readers | YTHDF1-3, YTHDC1-2, HNRNPA2B1 | Binding affinity quantification, spatial resolution of m6A-RNP dynamics |
Stable isotope labeling with ¹³C-methionine enables high-resolution tracing of m6A biogenesis and turnover. In the ¹³C-dynamods technique, cells are cultured in methionine-free medium supplemented with L-[methyl-¹³C]-methionine, which is metabolically converted to [¹³C]-SAM—the methyl donor for m6A methylation [3] [10]. This generates isotopically heavy m6A (m+1) distinguishable from endogenous m6A (m+0) via mass spectrometry. The method resolves long-standing challenges in RNA-specific methylation analysis by discriminating between:
Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) quantification reveals distinct methylation kinetics across RNA classes. In mammalian cells (786O model), polyA⁺ RNA (mRNA) exhibits faster ¹³C-m6A incorporation (t½ ≈ 4h) than ribosomal RNA or small RNAs due to mRNA’s shorter half-life. This kinetic resolution confirms mRNA as the primary METTL3 substrate and identifies contaminating rRNA-derived m6A signals in polyA⁺-enriched samples [3]. The ¹³C-label further enables single-base resolution mapping when combined with antibody-independent techniques like m6A-REF-seq or DART-seq, which exploit enzymatic or chemical specificity toward unmodified adenosines adjacent to ¹³C-m6A sites [7] [8].
Table 2: Isotope-Based Detection Techniques for N6-Methyladenosine-¹³C
Method | Principle | Key Applications |
---|---|---|
LC-MS/MS with SILIS | Stable isotope-labeled internal standards from ¹³C-RNA | Absolute m6A quantification in mRNA/rRNA/tRNA |
m6A-REF-seq | m6A-sensitive endoribonuclease cleavage | Single-base mapping of ¹³C-m6A motifs (e.g., DRACH) |
¹³C-dynamods | Metabolic ¹³C-methyl labeling + turnover rates | Distinguishing transcriptional vs. post-transcriptional m6A regulation |
The integration of N6-Methyladenosine-¹³C with kinetic modeling allows precise measurement of m6A methylation flux in physiologically relevant contexts. Turnover rates (k) are derived from the isotopologue fraction [m+1/(m+1 + m+0)] over time after [¹³C-methyl]-methionine pulse. Key findings include:
The kinetic compartmentalization model distinguishes two m6A pools:
In cancer models, dysregulated turnover correlates with pathogenesis. METTL3 overexpression in lung adenocarcinoma increases ¹³C-m6A flux by 2.8-fold in oncogenes (EGFR, TAZ), promoting translation efficiency and tumor growth [1] [7]. Conversely, arsenic exposure reduces m6A turnover in a biphasic manner: low doses (0.1 μM) increase METTL3 expression and m6A deposition, while high doses (5 μM) elevate FTO, accelerating m6A removal [5] [9]. These dynamics are quantifiable only through isotopic tracing, positioning N6-Methyladenosine-¹³C as indispensable for functional epitranscriptomics.
Table 3: Kinetic Parameters of m6A Turnover Measured Using N6-Methyladenosine-¹³C
Biological Context | m6A Half-life (h) | Turnover Rate (k, h⁻¹) | Regulatory Implication |
---|---|---|---|
PolyA⁺ RNA (steady state) | 2.8 ± 0.3 | 0.25 ± 0.03 | Coupled to mRNA decay machinery |
rRNA (stress conditions) | 14.2 ± 1.5 | 0.049 ± 0.005 | Stress-induced stabilization of methylation |
Oncogene mRNAs (lung cancer) | 1.2 ± 0.2 | 0.58 ± 0.09 | Hypermetabolism supports tumor progression |
Brain tissue mRNA | 4.5 ± 0.6 | 0.15 ± 0.02 | Tissue-specific regulation of RNA stability |
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